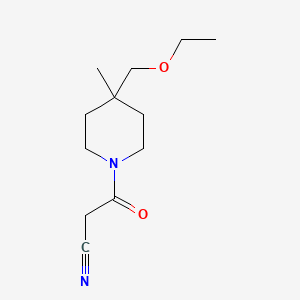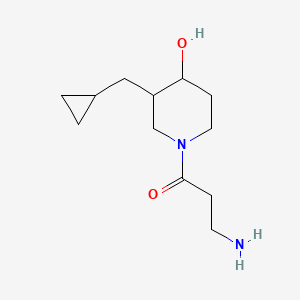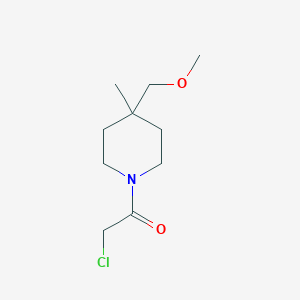
2-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one (2AETAP) is a novel organic compound that has recently been the focus of scientific research due to its potential applications in various areas. 2AETAP is a fluorinated cyclic amide that is composed of an amine group, an ethoxy group, and a trifluoromethyl group. It has been found to be a useful building block for the synthesis of other compounds, and its properties have been studied for potential applications in the fields of medicine, pharmaceuticals, and materials science.
Scientific Research Applications
Building Blocks for Synthesis
- Synthesis of Trifluoromethyl-Containing Compounds : The transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into new building blocks for constructing CF3-containing aminopropanes and other heterocyclic compounds showcases the versatility of azetidinone derivatives in synthesizing complex molecules with potential pharmacological properties (Dao Thi et al., 2018).
Antimicrobial and Antitubercular Activities
- Development of Antimicrobial Agents : Novel azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, revealing the potential of these compounds as templates for designing new antibacterial drugs (Mohite & Bhaskar, 2011).
Enzymatic Synthesis
- Enzymatic Generation of Polyamines : The enzymatic synthesis of cyclic polyamines from azetidin derivatives demonstrates an innovative approach to creating multifunctional polycationic compounds, potentially useful in drug and gene delivery applications (Cassimjee et al., 2012).
Heterocyclic Chemistry
- Synthesis of Heterocyclic Compounds : The synthesis and characterization of azetidinyl-quinolines and thiazolidinylquinolines as antibacterial agents emphasize the role of azetidin-2-one derivatives in creating heterocyclic compounds with significant biological activities (Sharma & Saxena, 2014).
Reactivity and Transformations
- Synthesis of β-Lactam Antibiotics : Azetidin-2-one serves as a critical synthon for developing beta-lactam antibiotics, showcasing its importance in medicinal chemistry for creating compounds with antibacterial properties (Deshmukh et al., 2004).
Mechanism of Action
properties
IUPAC Name |
2-amino-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-3-16-8(9(10,11)12)4-14(5-8)7(15)6(2)13/h6H,3-5,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJZTMQWYXZYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)C(=O)C(C)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















